molecular formula C8H12N4O5S2 B140847 Ethylsuccinylazolamide CAS No. 129504-07-0

Ethylsuccinylazolamide

Cat. No. B140847
M. Wt: 308.3 g/mol
InChI Key: VBKUNDBTMBRMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylsuccinylazolamide (ESAZ) is a chemical compound that belongs to the sulfonamide family. It has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Mechanism Of Action

Ethylsuccinylazolamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. The sulfonamide group of Ethylsuccinylazolamide forms a reversible covalent bond with the zinc ion at the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate ion and protons.

Biochemical And Physiological Effects

Ethylsuccinylazolamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by Ethylsuccinylazolamide leads to a decrease in bicarbonate ion and proton production, which can affect pH regulation, respiration, and ion transport. Ethylsuccinylazolamide has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma.

Advantages And Limitations For Lab Experiments

Ethylsuccinylazolamide has several advantages as a tool for studying carbonic anhydrase activity. It is a potent inhibitor of the enzyme, allowing for precise control of carbonic anhydrase activity in experiments. Ethylsuccinylazolamide is also relatively stable and easy to handle, making it a convenient tool for research. However, Ethylsuccinylazolamide has some limitations, including its potential for non-specific binding to other proteins and its potential toxicity at high concentrations.

Future Directions

There are several future directions for further research on Ethylsuccinylazolamide. One area of interest is the development of new derivatives of Ethylsuccinylazolamide with improved potency and selectivity for different isoforms of carbonic anhydrase. Another area of interest is the investigation of the role of carbonic anhydrase in various disease states, including cancer, epilepsy, and osteoporosis. Finally, the potential use of Ethylsuccinylazolamide as a therapeutic agent for glaucoma and other diseases is an area of active research.

Synthesis Methods

Ethylsuccinylazolamide can be synthesized by reacting 2-ethylsuccinic anhydride with sulfanilamide in the presence of a catalyst such as triethylamine. The reaction yields Ethylsuccinylazolamide as a white crystalline powder with a melting point of 214-216°C.

Scientific Research Applications

Ethylsuccinylazolamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and protons. This process is essential for various physiological processes, including acid-base balance, respiration, and ion transport. Ethylsuccinylazolamide has been shown to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various biological processes.

properties

IUPAC Name

ethyl 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5S2/c1-2-17-6(14)4-3-5(13)10-7-11-12-8(18-7)19(9,15)16/h2-4H2,1H3,(H2,9,15,16)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUNDBTMBRMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156189
Record name Ethylsuccinylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylsuccinylazolamide

CAS RN

129504-07-0
Record name Ethylsuccinylazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129504070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylsuccinylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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